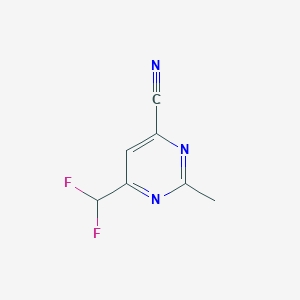![molecular formula C9H15BrO2 B14883330 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Bromoethyl)-1,4-dioxaspiro[44]nonane is a spiro compound characterized by a unique structure where a bromine atom is attached to an ethyl group, which is further connected to a dioxaspiro nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro oxides or ketones.
Reduction: Formation of spiro alcohols or alkanes.
Scientific Research Applications
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxaspiro ring structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the bromoethyl group.
2,7-Diazaspiro[3.5]nonane: Contains nitrogen atoms in the spiro ring.
Diazabicyclo[4.3.0]nonane: Different bicyclic structure with nitrogen atoms.
Uniqueness
7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the spiro ring and the bromine atom makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
8-(2-bromoethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H15BrO2/c10-4-2-8-1-3-9(7-8)11-5-6-12-9/h8H,1-7H2 |
InChI Key |
JSBBQWMQNAHFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CCBr)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


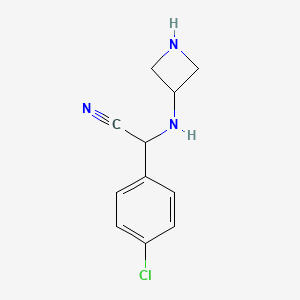

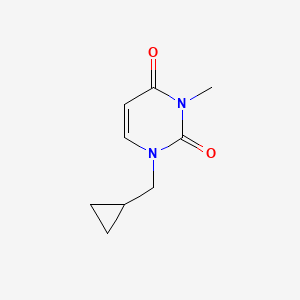
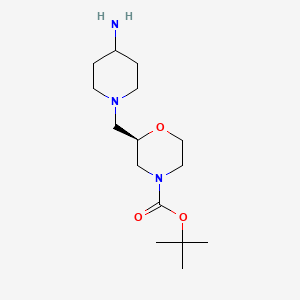
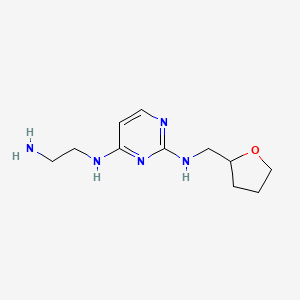
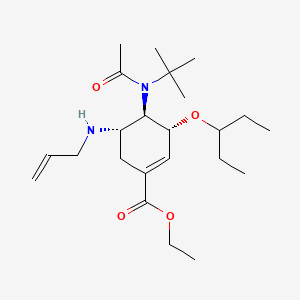
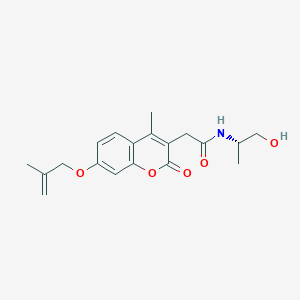
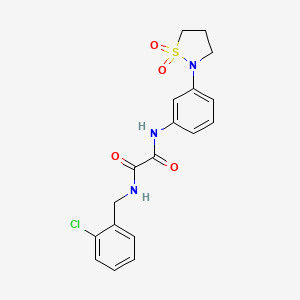
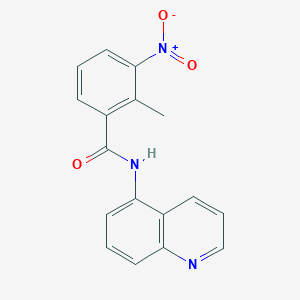
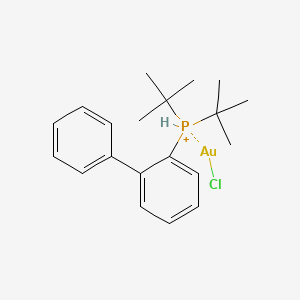


![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
